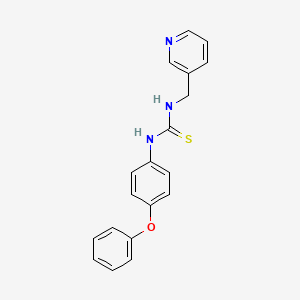![molecular formula C16H18N2O2S2 B5779005 N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as DMTU, is a chemical compound with a molecular formula of C16H18N2O2S. It is a thiourea derivative that has been widely studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various scientific research fields such as antioxidant therapy, neuroprotection, and cancer treatment. It has been shown to possess antioxidant properties that can protect cells from oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia and traumatic brain injury. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied as a potential anticancer agent that can induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to exert its effects through its antioxidant properties. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to improve mitochondrial function and reduce apoptosis in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing cell damage. However, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can interfere with some assays that rely on the production of reactive oxygen species.
Zukünftige Richtungen
There are several future directions for further research on N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anticancer agent and to develop more potent derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and to identify its molecular targets.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-(methylthio)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-19-11-8-9-12(14(10-11)20-2)17-16(21)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJZIRNVLZQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)


![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)